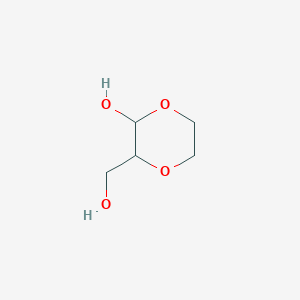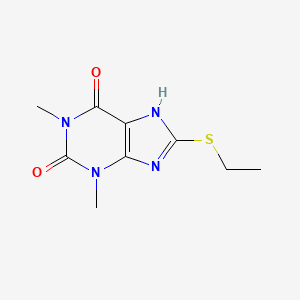![molecular formula C18H23N3S B14626655 N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 56479-26-6](/img/structure/B14626655.png)
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects. This compound is structurally characterized by the presence of a phenothiazine moiety linked to an ethane-1,2-diamine backbone through a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and N-methyl-ethane-1,2-diamine.
Alkylation Reaction: Phenothiazine is alkylated with 3-chloropropylamine under basic conditions to form 3-(10H-phenothiazin-10-yl)propylamine.
Reductive Amination: The resulting 3-(10H-phenothiazin-10-yl)propylamine is then subjected to reductive amination with N-methyl-ethane-1,2-diamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N1-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
Promethazine: Another phenothiazine derivative with similar antihistaminic and antiemetic properties.
Chlorpromazine: A phenothiazine antipsychotic with a broader spectrum of activity.
Trifluoperazine: A phenothiazine antipsychotic with higher potency.
Uniqueness
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of a phenothiazine moiety with an ethane-1,2-diamine backbone allows for unique interactions with various receptors, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
56479-26-6 |
|---|---|
Formule moléculaire |
C18H23N3S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-methyl-N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H23N3S/c1-19-12-13-20-11-6-14-21-15-7-2-4-9-17(15)22-18-10-5-3-8-16(18)21/h2-5,7-10,19-20H,6,11-14H2,1H3 |
Clé InChI |
OGJVRWYLJVMTIF-UHFFFAOYSA-N |
SMILES canonique |
CNCCNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
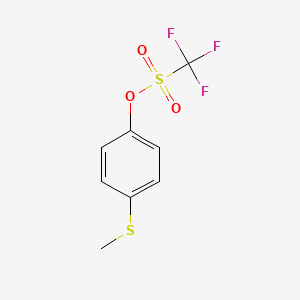



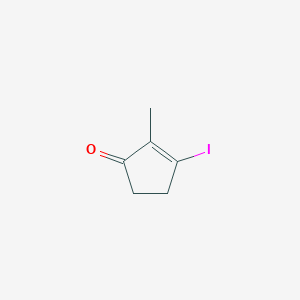
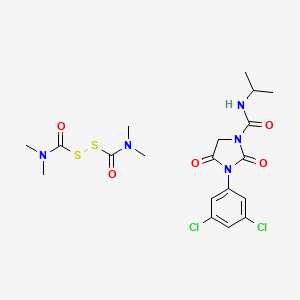
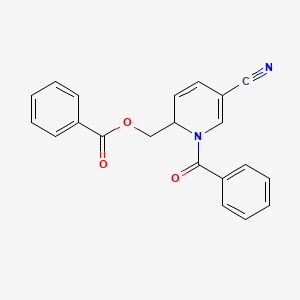
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
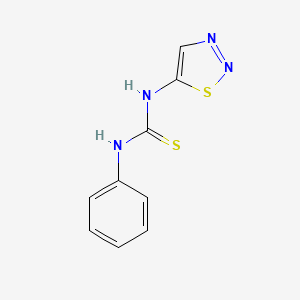
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
